molecular formula C10H9IN2O2 B3212416 Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1101120-55-1

Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3212416
CAS No.: 1101120-55-1
M. Wt: 316.09 g/mol
InChI Key: UJMLMZHWDJSFNU-UHFFFAOYSA-N
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Description

Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9IN2O2 This compound is characterized by the presence of an iodine atom attached to a pyrazolo[1,5-a]pyridine ring system, which is further esterified with an ethyl group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the iodination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine and other reagents involved .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolo[1,5-a]pyridine ring system may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate
  • Ethyl 5-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Uniqueness

Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can lead to different binding interactions and reaction pathways .

Properties

IUPAC Name

ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMLMZHWDJSFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233748
Record name Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101120-55-1
Record name Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101120-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2 L round bottom flask was charged with ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (I-40) (28.8 g, 140 mmol) and CH3CN (450 mL). The suspension was cooled to 10° C. and BF3.Et2O (26.3 mL, 29.7 g, 209 mmol) was added in one portion. The resulting light slurry was cooled to −15° C. and isopentyl nitrite (28 mL, 24.5 g, 209 mmol) was added at −15 to −10° C. over 5 minutes. The mixture was then warmed to 0° C. and stirred at 0-5° C. over 2 hours and a dark suspension was obtained. Iodine (2.7 g, 11 mmol) and KI (35.1 g, 166 mmol) were added at 0 to 5° C. in portions over 2 minutes. A dark mixture was obtained with gas evolution. The mixture was warmed to 20° C. and stirred at 20° C. over 4 hours. A sample was taken for analysis and HPLC showed consumption of the diazonium intermediate. A solution of sodium thiosulfate pentahydrate (75 g, 302 mmol) in water (450 mL) was added and the mixture was stirred at 20° C. over 5 hours. The mixture was cooled to 0-5° C. and stirred at 0-5° C. over 30 minutes. The slurry was filtered and the solid cake was rinsed with CH3CN/H2O (1:1, 400 mL) and water (400 mL). The solid was air dried over 72 hours to give ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate (I-41) as a red solid. 1H NMR (500 MHz, DMSO-d6) δ 8.64 (d, 1 H), 8.41 (d, 1 H), 8.40 (s, 1 H), 7.39 (dd, 1 H), 4.31 (q, 2 H), 1.34 (t, 3 H).
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
26.3 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Four
Name
sodium thiosulfate pentahydrate
Quantity
75 g
Type
reactant
Reaction Step Five
Name
Quantity
450 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
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